molecular formula C5H10ClNO B163280 Piperidin-4-one hydrochloride CAS No. 41979-39-9

Piperidin-4-one hydrochloride

Cat. No. B163280
CAS RN: 41979-39-9
M. Wt: 135.59 g/mol
InChI Key: GJQNVZVOTKFLIU-UHFFFAOYSA-N
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Description

Piperidin-4-one hydrochloride is a compound with the molecular formula C5H10ClNO . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are intermediates in alkaloid syntheses .


Synthesis Analysis

Piperidin-4-one derivatives can be synthesized via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration is attributed to the neighboring group participation of 2-bromoethyl .


Molecular Structure Analysis

The molecular structure of Piperidin-4-one hydrochloride is represented by the InChI code InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H and the Canonical SMILES C1CNCCC1=O.Cl .


Chemical Reactions Analysis

Piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Physical And Chemical Properties Analysis

Piperidin-4-one hydrochloride has a molecular weight of 135.59 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Chemical Properties

  • Piperidin-4-one hydrochloride is used as a raw material in the synthesis of various compounds. For instance, it has been utilized in the production of tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 4-chloropiperidine hydrochloride with significant yields (Zhang Guan-you, 2010).
  • Its crystal and molecular structure have been characterized, revealing the protonated piperidine ring and its interaction with chloride ions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Pharmacological Research

  • Piperidin-4-one derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
  • Certain derivatives, like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, have shown cytotoxic effects against breast cancer cells, suggesting potential use in cancer treatment (A. Siwek et al., 2012).

Biochemical and Molecular Studies

  • Research has explored the ultrasound-promoted synthesis of bipodal and tripodalpiperidin-4-ones, which demonstrates the compound's flexibility and utility in advanced synthetic chemistry (K. Rajesh, B. Palakshi Reddy, V. Vijayakumar, 2012).
  • Piperidin-4-one has been identified as a pharmacophore with diverse biological activities, including anticancer and anti-HIV properties. Its modifications can lead to better receptor interactions and biological activities (Shashi Kant Sahu et al., 2013).

Mechanism of Action

Target of Action

Piperidin-4-one hydrochloride has been identified as an inhibitor of specific enzymes, including acetylcholinesterase and phospholipase A2 . These enzymes play crucial roles in various biological processes. Acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while phospholipase A2 participates in the release of arachidonic acid from membrane phospholipids, leading to the production of eicosanoids, which are signaling molecules with diverse functions in the body’s inflammatory responses .

Mode of Action

The mode of action of Piperidin-4-one hydrochloride involves interacting with the active site of these enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions . This interaction can lead to changes in the normal functioning of these enzymes, potentially altering the biochemical processes they are involved in .

Biochemical Pathways

While the specific biochemical pathways affected by Piperidin-4-one hydrochloride are not fully elucidated, it is known that the inhibition of acetylcholinesterase and phospholipase A2 can impact numerous physiological processes. For instance, the inhibition of acetylcholinesterase can lead to an increase in acetylcholine at cholinergic synapses, affecting neurotransmission. On the other hand, the inhibition of phospholipase A2 can disrupt the production of eicosanoids, potentially affecting inflammatory responses .

Result of Action

The molecular and cellular effects of Piperidin-4-one hydrochloride’s action are likely to be diverse, given its inhibition of acetylcholinesterase and phospholipase A2. These effects could include alterations in neurotransmission due to changes in acetylcholine levels, as well as modifications in inflammatory responses due to changes in eicosanoid production .

Safety and Hazards

It is recommended to avoid breathing dust and contact with skin and eyes when handling Piperidin-4-one hydrochloride . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNVZVOTKFLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194790
Record name 4-Oxopiperidinium chloride
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-one hydrochloride

CAS RN

41979-39-9
Record name 4-Piperidone hydrochloride
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Record name 41979-39-9
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Record name 4-Oxopiperidinium chloride
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Record name 4-PIPERIDONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of piperidin-4-one hydrochloride in medicinal chemistry research?

A1: Piperidin-4-one hydrochloride is a valuable building block in synthesizing various biologically active compounds, particularly those with potential antibacterial and antifungal properties [, ]. The molecule serves as a precursor for creating substituted tricyclic compounds, such as 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which have shown promising activity against various bacterial and fungal strains []. It is also used in synthesizing 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which have shown anticancer activity against the MCF-7 breast cancer cell line [].

Q2: Can you describe the synthetic route for preparing 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride?

A2: The synthesis of 4-chloropiperidine hydrochloride utilizes piperidin-4-one hydrochloride as the starting material []. The process involves a two-step reaction:

    Q3: Have any structure-activity relationship (SAR) studies been conducted on derivatives of piperidin-4-one hydrochloride?

    A3: Yes, research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, derived from piperidin-4-one hydrochloride, included SAR studies []. While the specific details of the SAR findings are not provided in the abstract, the research suggests that modifying the substituents on the benzylidene rings influences the biological activity, particularly anticancer and antioxidant properties. Specifically, compound 4g, bearing specific substituents, demonstrated noteworthy anticancer activity against the MCF-7 breast cancer cell line and potent antioxidant activity comparable to ascorbic acid.

    Q4: Are there any reported analytical methods for characterizing and quantifying piperidin-4-one hydrochloride?

    A4: While the provided abstracts do not delve into specific analytical methods for piperidin-4-one hydrochloride, the characterization of its derivatives provides insights [, ]. Researchers commonly utilize spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (1H & 13C NMR) spectroscopy, and mass spectrometry to elucidate the structures of synthesized compounds []. Additionally, microanalysis is employed to determine the elemental composition, confirming the identity and purity of the synthesized compounds [, ].

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